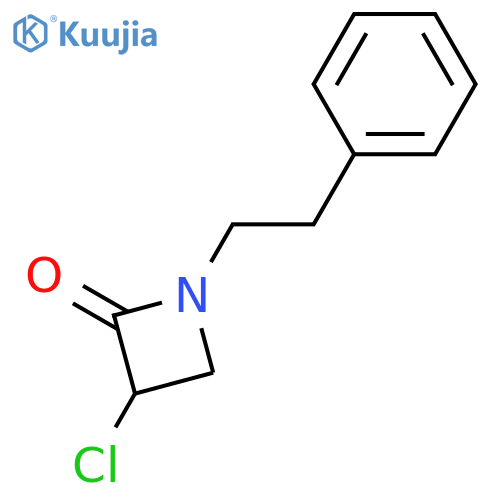Cas no 878550-69-7 (3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE)

878550-69-7 structure
商品名:3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE
CAS番号:878550-69-7
MF:C11H12ClNO
メガワット:209.672081947327
MDL:MFCD24479127
CID:4280695
3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE 化学的及び物理的性質
名前と識別子
-
- 2-Azetidinone, 3-chloro-1-(2-phenylethyl)-
- 3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE
-
- MDL: MFCD24479127
3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8774219-1g |
3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE |
878550-69-7 | 1g |
$0.0 | 2023-09-01 | ||
| Enamine | EN300-8774219-1.0g |
3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE |
878550-69-7 | 1.0g |
$0.0 | 2022-12-09 |
3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
878550-69-7 (3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE) 関連製品
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
